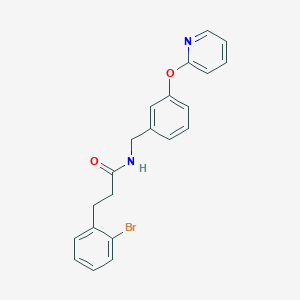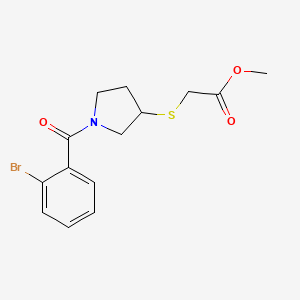
methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with a sulfamoyl group, which is further linked to a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile building block for various organic reactions.
Biology: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Safety and Hazards
The safety data sheet for “methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a sulfamating agent, such as chlorosulfonic acid, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including the use of catalysts and solvents, is crucial to achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoic acid.
Reduction: Amines, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
Substitution: Alkylated sulfamoyl derivatives.
Comparaison Avec Des Composés Similaires
Methyl 4-(N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
Methyl 4-(N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate
Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
Uniqueness: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate stands out due to its specific substitution pattern and the presence of the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-14-11(20-15-8)7-13-21(17,18)10-5-3-9(4-6-10)12(16)19-2/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNQLNQTCSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)
![2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)





![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)


